molecular formula C24H18 B12663454 7,12-Dimethylbenzo(b)chrysene CAS No. 16301-03-4

7,12-Dimethylbenzo(b)chrysene

Cat. No.: B12663454
CAS No.: 16301-03-4
M. Wt: 306.4 g/mol
InChI Key: NSHRGRIFKGGQEI-UHFFFAOYSA-N
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Description

7,12-Dimethylbenzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. It is a derivative of benzo(b)chrysene, with two methyl groups attached at the 7th and 12th positions. This compound is of interest due to its potential carcinogenic properties and its use in scientific research to study cancer mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Dimethylbenzo(b)chrysene typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method involves the alkylation of benzo(b)chrysene with methylating agents under controlled conditions. The reaction conditions often require the presence of a catalyst, such as aluminum chloride (AlCl3), and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, with stringent controls to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

7,12-Dimethylbenzo(b)chrysene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups such as halides or hydroxyl groups.

Scientific Research Applications

7,12-Dimethylbenzo(b)chrysene is widely used in scientific research, particularly in the study of carcinogenesis. Its applications include:

    Chemistry: Used as a model compound to study the behavior of PAHs and their reactions.

    Biology: Used to investigate the biological effects of PAHs, including their interaction with DNA and proteins.

    Medicine: Employed in cancer research to understand the mechanisms of tumor initiation and progression.

    Industry: Although less common, it can be used in the development of materials with specific properties derived from PAHs.

Mechanism of Action

The mechanism of action of 7,12-Dimethylbenzo(b)chrysene involves its metabolic activation in the body. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The compound primarily targets the interleukin-2 pathway, affecting T lymphocyte function and leading to immunosuppression .

Comparison with Similar Compounds

Similar Compounds

    7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.

    Benzo(a)pyrene: A well-known PAH with significant biological activity.

    Chrysene: The parent compound of 7,12-Dimethylbenzo(b)chrysene.

Uniqueness

This compound is unique due to its specific methylation pattern, which influences its biological activity and reactivity. Its structure allows for specific interactions with biological molecules, making it a valuable tool in cancer research.

Properties

CAS No.

16301-03-4

Molecular Formula

C24H18

Molecular Weight

306.4 g/mol

IUPAC Name

3,10-dimethylpentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene

InChI

InChI=1S/C24H18/c1-15-18-8-5-6-9-19(18)16(2)24-20(15)13-14-22-21-10-4-3-7-17(21)11-12-23(22)24/h3-14H,1-2H3

InChI Key

NSHRGRIFKGGQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC5=CC=CC=C53

Origin of Product

United States

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